N-Methylbenzylamine hydrochloride CAS 13426-94-3 properties
N-Methylbenzylamine hydrochloride CAS 13426-94-3 properties
An In-depth Technical Guide to N-Methylbenzylamine Hydrochloride (CAS 13426-94-3)
Introduction
N-Methylbenzylamine hydrochloride (CAS No. 13426-94-3) is the salt form of N-Methylbenzylamine, a secondary amine that serves as a versatile and critical intermediate in synthetic organic chemistry.[1][2] Its structural simplicity, combining a benzyl group with a methylamino moiety, belies its significance as a building block for more complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis, analytical characterization, applications, and safety protocols. The insights herein are grounded in established chemical principles to explain the causality behind experimental choices and ensure procedural integrity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of N-Methylbenzylamine hydrochloride is paramount for its effective use in a research and development setting. These properties dictate storage conditions, solvent selection, and the choice of analytical techniques for characterization.
Chemical and Physical Properties
The hydrochloride salt form confers distinct properties compared to its free base (N-Methylbenzylamine, CAS 103-67-3), most notably increased water solubility and a higher melting point, making it a stable, crystalline solid that is easier to handle and store.[3][4]
| Property | Value | Source(s) |
| CAS Number | 13426-94-3 | [5][6] |
| Molecular Formula | C₈H₁₂ClN | [5][7] |
| Molecular Weight | 157.64 g/mol | [5][6][8] |
| Appearance | White crystalline solid / Powder | [3][9] |
| Melting Point | 177-178 °C | [3][6] |
| Solubility | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethanol | [3][9] |
| Synonyms | Benzylmethylamine hydrochloride, N-Benzyl-N-methylammonium chloride | [5][7][9] |
Spectroscopic Data Profile
Spectroscopic analysis is essential for confirming the identity and purity of N-Methylbenzylamine hydrochloride. The data presented below corresponds to the free base (N-Methylbenzylamine), as spectral analysis is typically performed after converting the salt to its free form or in deuterated solvents where the hydrochloride may dissociate.
| Technique | Key Features and Expected Shifts | Source(s) |
| ¹H NMR (CDCl₃, 90 MHz) | δ ~7.3 ppm (m, 5H, Ar-H), δ ~3.74 ppm (s, 2H, -CH₂-), δ ~2.44 ppm (s, 3H, N-CH₃) | [10] |
| ¹³C NMR (CDCl₃, 25.16 MHz) | δ ~140.3 ppm (Ar-C), δ ~128.3, 128.1, 126.9 ppm (Ar-CH), δ ~56.1 ppm (-CH₂-), δ ~36.0 ppm (N-CH₃) | [10] |
| Infrared (IR) Spectroscopy | C-H stretching (aromatic and aliphatic), N-H stretching (from protonated amine salt), C=C stretching (aromatic ring) | [8][10] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) for the free base at m/z 121.09 | [10] |
Synthesis and Purification
N-Methylbenzylamine hydrochloride is typically synthesized in a two-step process: the formation of the free base, N-Methylbenzylamine, followed by its conversion to the hydrochloride salt. This approach ensures high purity and yield.
Synthetic Pathway Overview
The most common laboratory-scale synthesis involves the reductive amination of benzaldehyde with methylamine or the direct N-alkylation of methylamine with benzyl chloride.[11] The subsequent reaction with hydrochloric acid yields the target salt.
Detailed Experimental Protocol
This protocol describes a representative synthesis via N-alkylation. The choice of a base in the first step is critical to neutralize the HCl formed, driving the reaction to completion.
Step 1: Synthesis of N-Methylbenzylamine (Free Base)
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Charge the flask with an aqueous solution of methylamine.
-
Reaction: Slowly add benzyl chloride dropwise from the dropping funnel at room temperature. An exothermic reaction will occur.
-
Heating: After the addition is complete, heat the mixture to 45-50°C for several hours to ensure the reaction goes to completion.[11]
-
Workup: Cool the reaction mixture and add a strong base (e.g., sodium hydroxide) to neutralize the newly formed ammonium salt and deprotonate any remaining methylamine hydrochloride.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield crude N-Methylbenzylamine.
Step 2: Formation and Purification of N-Methylbenzylamine Hydrochloride
-
Dissolution: Dissolve the crude N-Methylbenzylamine free base in a suitable solvent, such as ethanol or ethyl acetate.[6][12]
-
Acidification: Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid (or pass HCl gas through the solution) while stirring. The hydrochloride salt will precipitate out of the solution.
-
Crystallization: The choice of solvent is key for effective crystallization. Ethanol is often used as it provides good solubility for the free base but lower solubility for the hydrochloride salt, promoting precipitation.[6]
-
Isolation: Collect the white crystalline product by vacuum filtration.
-
Purification: Wash the collected solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any non-polar impurities. For higher purity, recrystallization from a methanol-acetone mixture or ethanol can be performed.[6][12]
-
Drying: Dry the purified N-Methylbenzylamine hydrochloride in a vacuum oven to remove residual solvent.
Analytical Characterization Workflow
Confirming the identity, purity, and quality of the synthesized product is a non-negotiable step in scientific research and drug development. A multi-technique approach ensures a comprehensive characterization.
Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates.
-
Sample Preparation: Accurately weigh and dissolve a sample of N-Methylbenzylamine hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., triethylamine phosphate) and an organic solvent like acetonitrile is effective. The ratio can be adjusted to control retention time.[13]
-
Detection: Use a UV detector set to a wavelength where the benzene ring shows strong absorbance, typically around 210-254 nm.[13]
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Applications in Research and Drug Development
N-Methylbenzylamine hydrochloride is primarily used as an intermediate in organic synthesis.[2] Its nucleophilic nitrogen, once deprotonated to the free base, readily participates in reactions to form larger, more complex molecules.[1]
-
Pharmaceutical Intermediates: It is a documented intermediate in the synthesis of a metabolite of Tramadol, a widely used analgesic.[9] It is also employed in the synthesis of other active pharmaceutical ingredients (APIs), including local anesthetics and antihistamines.[3][11] The structurally related N-benzyl group is a common motif in medicinal chemistry, often used as a protective group or as a key pharmacophoric element.[14]
-
Building Block in Organic Synthesis: It serves as a precursor for creating substituted amines, amides, and other nitrogen-containing heterocycles, which are foundational structures in many drug candidates.[1] For instance, it can be used in reactions to synthesize compounds like α-(N-methyl-N-benzylamino)-3-hydroxy acetophenone hydrochloride, a key intermediate for phenylephrine hydrochloride.[15]
-
Catalysis and Reagents: In some contexts, it can be used as a reagent or a catalyst in chemical reactions.[1][11]
Safety, Handling, and Storage
Proper handling and storage are crucial due to the hazardous nature of this compound and its free base.
Hazard Identification
-
Toxicity: Harmful if swallowed.[11] The free base is corrosive and can cause severe skin burns and eye damage.[11]
-
Irritation: Causes serious eye irritation and may cause an allergic skin reaction.[16]
-
Inhalation: May cause irritation to the respiratory tract.[17]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[17][18] Eyewash stations and safety showers should be readily accessible.[19]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[16]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19] The compound may be air-sensitive, so storage under an inert atmosphere is recommended.[20]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[20]
-
Stability: The compound is stable under recommended storage conditions.[20][21]
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